Talabostat

Enzymology Oncology Immunology

Talabostat (Val-boroPro, PT-100, BXCL701) is a non-selective, orally bioavailable boronic acid dipeptide inhibitor of DPP-IV (IC₅₀ <4 nM; Ki=0.18 nM), FAP (IC₅₀=560 nM), DPP8/9, QPP, DPP2, and PEP. Unlike selective DPP-IV or FAP inhibitors, its dual stromal-immune targeting makes it the definitive tool compound for tumor microenvironment and immuno-oncology research. The free base is inherently unstable; procurement of the stable mesylate salt is strongly recommended. This product is for research use only, not for human use.

Molecular Formula C9H19BN2O3
Molecular Weight 214.07 g/mol
CAS No. 149682-77-9
Cat. No. B1681214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalabostat
CAS149682-77-9
SynonymsL-valinyl-L-boroproline
PT 100
PT-100
PT100 cpd
talabostat
valinyl-boroproline
Molecular FormulaC9H19BN2O3
Molecular Weight214.07 g/mol
Structural Identifiers
SMILESB(C1CCCN1C(=O)C(C(C)C)N)(O)O
InChIInChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3/t7-,8-/m0/s1
InChIKeyFKCMADOPPWWGNZ-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Talabostat (CAS 149682-77-9) Procurement Guide: Key Chemical and Pharmacological Characteristics


Talabostat (Val-boroPro, PT-100, BXCL701) is an orally bioavailable, boronic acid-based dipeptide that acts as a non-selective inhibitor of post-proline cleaving serine proteases, including key members of the DPP-IV family. Its primary targets include Dipeptidyl Peptidase IV (DPP-IV; IC₅₀ <4 nM; Ki = 0.18 nM) and Fibroblast Activation Protein (FAP; IC₅₀ = 560 nM), for which it is recognized as the first clinical inhibitor . Additionally, it potently inhibits the related enzymes DPP8, DPP9, DPP2, QPP, and PEP, giving it a broad but defined pharmacological profile . Developed initially for oncology, its unique dual mechanism of targeting both the tumor stroma (via FAP) and modulating the immune system (via DPP8/9 inhibition) distinguishes it from highly selective antidiabetic DPP-IV inhibitors [1]. This compound is supplied primarily for research purposes and its procurement requires attention to its inherent instability as a free base, often necessitating the more stable mesylate salt form.

Why Generic DPP-IV or FAP Inhibitors Cannot Replace Talabostat (149682-77-9) in Research


A scientific or industrial user cannot simply interchange Talabostat with a more selective DPP-IV inhibitor (e.g., Sitagliptin, Vildagliptin) or a selective FAP inhibitor (e.g., CPD60) due to fundamental differences in their target inhibition profiles and consequent biological outcomes. Highly selective DPP-IV inhibitors are optimized for glucose regulation and do not engage DPP8/9 or FAP, thereby lacking the immune-stimulatory and stromal-targeting properties inherent to Talabostat's mechanism . Conversely, a selective FAP inhibitor like CPD60 fails to engage DPP-IV, which is essential for the full metabolic and, as recent studies show, the robust anti-tumor immune response of Talabostat [1]. The non-selective, multi-target inhibition profile of Talabostat is the very basis for its unique preclinical and clinical effects, including cytokine induction, T-cell priming, and tumor stroma modulation. Substituting with a selective analog will produce a completely different experimental outcome, as the evidence in Section 3 will quantify [2].

Quantitative Evidence of Talabostat (149682-77-9) Differentiation from Comparator Compounds


Talabostat vs. Selective DPP-IV Inhibitors: Broad Multi-Enzyme Inhibition Profile

Unlike highly selective DPP-IV inhibitors like Alogliptin (which exhibits >10,000-fold selectivity for DPP-IV over DPP8/9), Talabostat is a potent, non-selective inhibitor of multiple members of the DPP-IV family, including FAP, DPP8, and DPP9 . This broad inhibitory profile is crucial for its unique biological activities, as it enables simultaneous targeting of tumor stroma and immune modulation .

Enzymology Oncology Immunology

Talabostat vs. Docetaxel: Synergistic Tumor Growth Inhibition in NSCLC Xenograft Models

In an immunodeficient mouse xenograft model of non-small cell lung cancer (NSCLC), the combination of Talabostat with the chemotherapeutic agent docetaxel demonstrated superior efficacy compared to either agent administered alone [1]. This provides quantifiable evidence for Talabostat's potential to enhance the activity of standard-of-care chemotherapies, independent of its T-cell-mediated immune effects [2].

Non-Small Cell Lung Cancer Xenograft Models Combination Therapy

Talabostat vs. FAP-Selective Inhibitor CPD60: DPP-IV Activity is Required for Metabolic Effects

While both Talabostat and the selective FAP inhibitor CPD60 target FAP, they have divergent effects on glucose homeostasis [1]. Talabostat robustly lowers glucose, but this effect is FAP-independent and instead relies on its potent inhibition of DPP-IV [2]. This class-level inference highlights that for studies focused on the metabolic consequences of DPP-IV/FAP inhibition, Talabostat's dual activity provides a different readout than a FAP-selective tool compound.

Metabolism Diabetes Pharmacology

Talabostat + Anti-PD-1 Combination: Induction of Durable Immune Memory in Pancreatic Cancer Models

In a preclinical model of pancreatic cancer, the combination of Talabostat with an anti-PD-1 immune checkpoint inhibitor resulted in the generation of protective immune memory, a hallmark of effective and durable anti-tumor immunity [1]. This was not observed with the comparator monotherapies. This represents a significant functional advantage for Talabostat in the context of combination immunotherapy [2].

Pancreatic Cancer Immunotherapy Immune Memory

Recommended Research and Industrial Applications for Talabostat (149682-77-9)


Investigating Tumor Stroma Targeting and Immune Modulation in Syngeneic Mouse Models

Use Talabostat to study its dual mechanism of action in vivo. The evidence that Talabostat inhibits both FAP on stromal cells and DPP8/9 on immune cells makes it the ideal tool compound for exploring how these pathways intersect to regulate tumor growth and anti-tumor immunity. In syngeneic models like WEHI-164 fibrosarcoma or EL4 lymphoma, Talabostat monotherapy has been shown to induce tumor regression and rejection, providing a robust positive control for mechanistic studies [1].

Evaluating Synergistic Activity with Chemotherapy in Xenograft Models

Talabostat should be prioritized for combination studies with cytotoxic agents like docetaxel in immunodeficient xenograft models (e.g., A549 NSCLC). The data showing 90% tumor growth inhibition with the combination, compared to 60-70% for either agent alone, validates its use in experiments designed to identify and characterize synergistic anti-tumor effects independent of adaptive immunity [2].

Assessing Enhancement of Checkpoint Inhibitor Therapy in Refractory Cancer Models

Employ Talabostat as a combination partner for anti-PD-1/PD-L1 antibodies in preclinical models of cancers that are typically unresponsive to immune checkpoint blockade, such as pancreatic cancer. The documented ability of this combination to induce durable immune memory in 77% of cured mice provides a clear and measurable endpoint for studies aimed at overcoming resistance to immunotherapy and identifying predictive biomarkers of response [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Talabostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.